Cas no 1805351-32-9 (Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate)

Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate
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- インチ: 1S/C9H7BrF2INO2/c1-16-7(15)3-6-5(13)2-4(10)8(14-6)9(11)12/h2,9H,3H2,1H3
- InChIKey: RBSWGJOOWHELJY-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C(F)F)N=C1CC(=O)OC)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029057704-1g |
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate |
1805351-32-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetateに関する追加情報
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate (CAS No. 1805351-32-9): An Overview of Its Synthesis, Properties, and Applications
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate (CAS No. 1805351-32-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a bromo, difluoromethyl, and iodopyridine moiety, offers a wide range of applications in the development of novel therapeutic agents. This article provides a comprehensive overview of the synthesis, properties, and potential applications of Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate.
Synthesis of Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate
The synthesis of Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate involves a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. One common synthetic route begins with the preparation of 3-bromo-2-(difluoromethyl)pyridine, which can be synthesized from commercially available starting materials. The subsequent introduction of the iodine substituent at the C5 position is typically achieved through a halogen exchange reaction using iodine or an iodinating agent such as NIS (N-Iodosuccinimide). The final step involves the esterification of the carboxylic acid group to form the methyl ester. This process can be optimized using various catalysts and solvents to enhance reaction efficiency and product purity.
Physical and Chemical Properties
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate is a solid compound with a molecular weight of approximately 404.04 g/mol. It is characterized by its high reactivity due to the presence of multiple functional groups, including the bromo, difluoromethyl, and iodopyridine moieties. These functional groups contribute to its unique chemical properties, such as solubility in organic solvents and reactivity in various chemical transformations. The compound's stability under different conditions is an important consideration for its use in pharmaceutical research and development.
Applications in Medicinal Chemistry
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate has shown promising potential in the development of novel therapeutic agents due to its structural versatility and reactivity. Recent studies have explored its use as an intermediate in the synthesis of bioactive compounds with diverse biological activities. For example, derivatives of this compound have been investigated for their antiviral properties, particularly against RNA viruses such as influenza and coronaviruses. The bromo and iodopyridine moieties are known to enhance the potency and selectivity of these derivatives by modulating their interactions with viral targets.
In addition to antiviral applications, Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate has been studied for its potential as a lead compound in the development of anticancer drugs. The presence of halogenated pyridines has been associated with improved pharmacokinetic properties and enhanced cellular uptake, making these compounds attractive candidates for cancer therapy. Research has also focused on optimizing the structure of these derivatives to improve their efficacy and reduce toxicity.
Current Research Trends
The ongoing research on Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate reflects its significance in modern medicinal chemistry. Recent studies have highlighted the importance of computational methods in predicting the biological activity and optimizing the structure of these compounds. Molecular modeling techniques have been used to identify key interactions between the compound and its biological targets, guiding the design of more potent and selective derivatives.
Furthermore, advances in synthetic methodologies have enabled researchers to develop more efficient routes for the preparation of Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate. These improvements have not only reduced production costs but also enhanced the scalability of synthetic processes, making it more feasible to produce large quantities for preclinical and clinical studies.
Conclusion
Methyl 3-bromo-2-(difluoromethyl)-5-iodopyridine-6-acetate (CAS No. 1805351-32-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive intermediate for the synthesis of bioactive derivatives with diverse biological activities. Ongoing research continues to explore new applications and optimize its properties for therapeutic use. As advancements in synthetic methods and computational tools continue to evolve, the future prospects for this compound remain highly promising.
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